molecular formula C9H7NO2 B1604073 Methyl 6-ethynylpicolinate CAS No. 914950-66-6

Methyl 6-ethynylpicolinate

Cat. No.: B1604073
CAS No.: 914950-66-6
M. Wt: 161.16 g/mol
InChI Key: ZUYYFZHPZOLVKD-UHFFFAOYSA-N
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Description

Methyl 6-ethynylpicolinate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is also known by its IUPAC name, methyl 6-ethynyl-2-pyridinecarboxylate This compound is a derivative of picolinic acid and features an ethynyl group attached to the sixth position of the pyridine ring

Preparation Methods

The synthesis of Methyl 6-ethynylpicolinate typically involves the reaction of 6-bromo-2-picolinic acid with an ethynylating agent under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of 6-bromo-2-picolinic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 6-ethynylpicolinate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and picolinic acid derivatives .

Scientific Research Applications

Methyl 6-ethynylpicolinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-ethynylpicolinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The ethynyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme catalysis, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Methyl 6-ethynylpicolinate can be compared with other picolinic acid derivatives, such as:

    Methyl 6-bromopicolinate: Similar in structure but with a bromine atom instead of an ethynyl group. It is used in similar synthetic applications but may have different reactivity and selectivity.

    Methyl 6-chloropicolinate: Contains a chlorine atom at the sixth position. It is also used in organic synthesis but may have different chemical properties and applications.

    Methyl 6-aminopicolinate: Features an amino group at the sixth position.

Properties

IUPAC Name

methyl 6-ethynylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYFZHPZOLVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622637
Record name Methyl 6-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914950-66-6
Record name Methyl 6-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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